4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline
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Overview
Description
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of a methyl group attached to the benzene ring and an octafluoropentyl group attached to the nitrogen atom. The fluorinated chain imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorinated chain.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorinated structure.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline involves its interaction with various molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins, potentially altering their function. Additionally, the aromatic amine can participate in hydrogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline is unique due to the presence of both a methyl group and a fluorinated chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable in various applications.
Properties
IUPAC Name |
4-methyl-N-(2,2,3,3,4,4,5,5-octafluoropentyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F8N/c1-7-2-4-8(5-3-7)21-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9,21H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGXIFMTQPTLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F8N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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